molecular formula C17H17F2NO B4697794 N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide

Cat. No. B4697794
M. Wt: 289.32 g/mol
InChI Key: BTZGYISWIOUZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide, commonly known as DFB, is a chemical compound that has been extensively used in scientific research for its unique properties. DFB belongs to the class of benzamides and is structurally similar to other benzamide derivatives such as sulpiride and metoclopramide. DFB has been studied for its potential use in various fields such as neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of DFB involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. DFB acts as an antagonist of this receptor, which leads to a decrease in the activity of dopamine signaling pathways. This, in turn, leads to a decrease in the release of dopamine, which is involved in various neurological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFB are primarily related to its inhibition of the dopamine D2 receptor. This leads to a decrease in the release of dopamine, which can result in various effects such as decreased motor activity, decreased motivation, and decreased reward response. In cancer cells, DFB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.

Advantages and Limitations for Lab Experiments

The advantages of using DFB in lab experiments include its potent activity as a dopamine D2 receptor antagonist, its ability to inhibit the growth of cancer cells, and its potential use in drug discovery. The limitations of using DFB in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential to interact with other compounds.

Future Directions

There are several future directions for the study of DFB. One potential direction is to further investigate its potential use in neuroscience research, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential use in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are needed to investigate the potential side effects and toxicity of DFB, as well as its interactions with other compounds.

Scientific Research Applications

DFB has been extensively studied for its potential use in neuroscience research. It has been found to be a potent inhibitor of the dopamine D2 receptor, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. DFB has also been studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-10-7-8-11(2)13(9-10)12(3)20-17(21)16-14(18)5-4-6-15(16)19/h4-9,12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGYISWIOUZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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